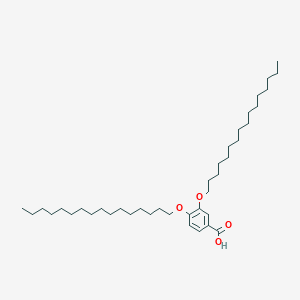![molecular formula C28H19NO2 B14276523 4,4'-[(Pyren-1-yl)azanediyl]diphenol CAS No. 167100-14-3](/img/structure/B14276523.png)
4,4'-[(Pyren-1-yl)azanediyl]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Pyren-1-yl)azanediyl]diphenol is a chemical compound that features a pyrene moiety linked to two phenol groups via an azanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(Pyren-1-yl)azanediyl]diphenol typically involves the reaction of pyrene-1-amine with 4,4’-dihydroxybenzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-[(Pyren-1-yl)azanediyl]diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve acidic or basic catalysts depending on the nature of the substituent.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4,4’-[(Pyren-1-yl)azanediyl]diphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 4,4’-[(Pyren-1-yl)azanediyl]diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with various biomolecules, while the pyrene moiety can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its potential use in therapeutic applications.
Comparison with Similar Compounds
- 4,4’-[(Pyren-1-yl)azanediyl]diphenol
- 4,4’-[(Phenyl)azanediyl]diphenol
- 4,4’-[(Naphthyl)azanediyl]diphenol
Comparison: 4,4’-[(Pyren-1-yl)azanediyl]diphenol is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties compared to its phenyl and naphthyl analogs. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics.
Properties
CAS No. |
167100-14-3 |
|---|---|
Molecular Formula |
C28H19NO2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(4-hydroxy-N-pyren-1-ylanilino)phenol |
InChI |
InChI=1S/C28H19NO2/c30-23-12-8-21(9-13-23)29(22-10-14-24(31)15-11-22)26-17-7-20-5-4-18-2-1-3-19-6-16-25(26)28(20)27(18)19/h1-17,30-31H |
InChI Key |
HNEGLCOBLGYLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

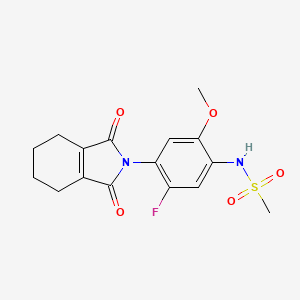
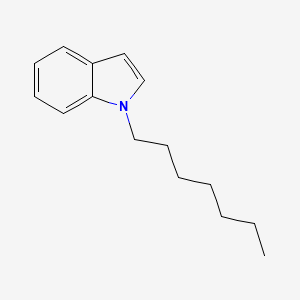
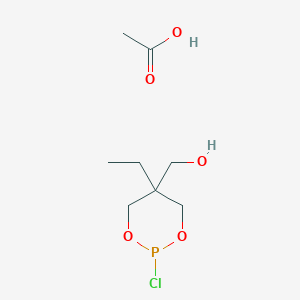
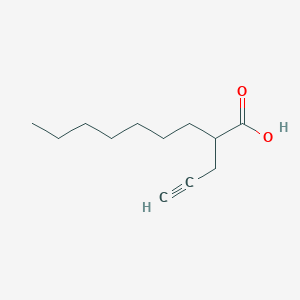

![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
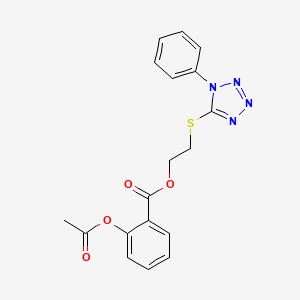
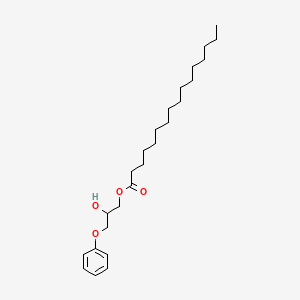
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
